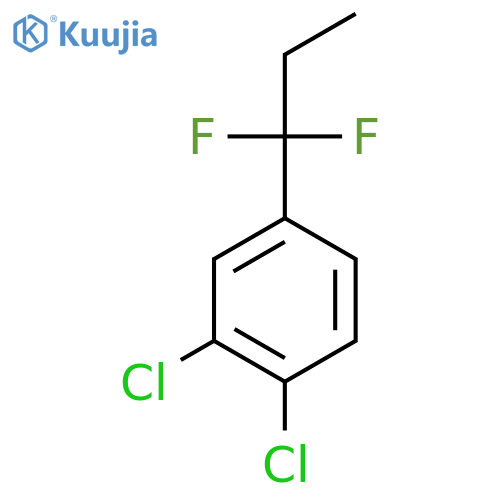Cas no 1889540-69-5 (1,2-dichloro-4-(1,1-difluoropropyl)benzene)

1,2-dichloro-4-(1,1-difluoropropyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1,2-dichloro-4-(1,1-difluoropropyl)benzene
- 1889540-69-5
- EN300-1614158
-
- インチ: 1S/C9H8Cl2F2/c1-2-9(12,13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
- InChIKey: SHERIARUCMPVRD-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C(CC)(F)F)Cl
計算された属性
- せいみつぶんしりょう: 223.9971120g/mol
- どういたいしつりょう: 223.9971120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
1,2-dichloro-4-(1,1-difluoropropyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1614158-0.1g |
1,2-dichloro-4-(1,1-difluoropropyl)benzene |
1889540-69-5 | 0.1g |
$755.0 | 2023-06-04 | ||
| Enamine | EN300-1614158-0.5g |
1,2-dichloro-4-(1,1-difluoropropyl)benzene |
1889540-69-5 | 0.5g |
$823.0 | 2023-06-04 | ||
| Enamine | EN300-1614158-1.0g |
1,2-dichloro-4-(1,1-difluoropropyl)benzene |
1889540-69-5 | 1g |
$857.0 | 2023-06-04 | ||
| Enamine | EN300-1614158-5.0g |
1,2-dichloro-4-(1,1-difluoropropyl)benzene |
1889540-69-5 | 5g |
$2485.0 | 2023-06-04 | ||
| Enamine | EN300-1614158-5000mg |
1,2-dichloro-4-(1,1-difluoropropyl)benzene |
1889540-69-5 | 5000mg |
$2485.0 | 2023-09-23 | ||
| Enamine | EN300-1614158-10000mg |
1,2-dichloro-4-(1,1-difluoropropyl)benzene |
1889540-69-5 | 10000mg |
$3683.0 | 2023-09-23 | ||
| Enamine | EN300-1614158-0.05g |
1,2-dichloro-4-(1,1-difluoropropyl)benzene |
1889540-69-5 | 0.05g |
$719.0 | 2023-06-04 | ||
| Enamine | EN300-1614158-10.0g |
1,2-dichloro-4-(1,1-difluoropropyl)benzene |
1889540-69-5 | 10g |
$3683.0 | 2023-06-04 | ||
| Enamine | EN300-1614158-2.5g |
1,2-dichloro-4-(1,1-difluoropropyl)benzene |
1889540-69-5 | 2.5g |
$1680.0 | 2023-06-04 | ||
| Enamine | EN300-1614158-500mg |
1,2-dichloro-4-(1,1-difluoropropyl)benzene |
1889540-69-5 | 500mg |
$823.0 | 2023-09-23 |
1,2-dichloro-4-(1,1-difluoropropyl)benzene 関連文献
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
1,2-dichloro-4-(1,1-difluoropropyl)benzeneに関する追加情報
Introduction to 1,2-dichloro-4-(1,1-difluoropropyl)benzene (CAS No. 1889540-69-5)
1,2-dichloro-4-(1,1-difluoropropyl)benzene, identified by the chemical identifier CAS No. 1889540-69-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatic hydrocarbons, a category known for its diverse applications in synthetic chemistry and material science. The structural configuration of 1,2-dichloro-4-(1,1-difluoropropyl)benzene, featuring both chlorine and fluorine substituents on a benzene ring, contributes to its unique reactivity and potential utility in various chemical transformations.
The presence of two chlorine atoms at the 1 and 2 positions, along with a 1,1-difluoropropyl group at the 4 position, imparts specific electronic and steric properties to the molecule. These properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The difluoropropyl moiety, in particular, is known for its ability to enhance metabolic stability and bioavailability in drug candidates, making it a frequently employed structural feature in medicinal chemistry.
In recent years, the study of halogenated aromatic compounds has seen considerable advancements due to their broad spectrum of applications. 1,2-dichloro-4-(1,1-difluoropropyl)benzene has been explored as a building block in the synthesis of various biologically active compounds. For instance, researchers have investigated its potential as a precursor in the development of novel antiviral and anticancer agents. The chlorine atoms provide reactive sites for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, while the fluorine atoms can influence the electronic properties of adjacent functional groups.
One of the most compelling aspects of 1,2-dichloro-4-(1,1-difluoropropyl)benzene is its role in facilitating the synthesis of complex heterocyclic structures. Heterocycles are integral components of many pharmacologically active molecules, and the ability to introduce halogenated aromatic cores into these structures can significantly modulate their biological activity. The compound’s unique substitution pattern allows for selective modifications at multiple positions, enabling chemists to tailor molecular properties with precision.
The pharmaceutical industry has been particularly interested in halogenated aromatic compounds due to their favorable pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules often enhances their lipophilicity and metabolic stability, which are critical factors for drug efficacy and duration of action. 1,2-dichloro-4-(1,1-difluoropropyl)benzene serves as a versatile scaffold that can be modified to produce compounds with enhanced binding affinity to biological targets.
Recent studies have also highlighted the compound’s potential in materials science. Halogenated aromatics are known for their thermal stability and resistance to degradation, making them suitable for use in high-performance polymers and coatings. The specific electronic properties conferred by the chlorine and fluorine substituents can be exploited to develop materials with tailored optical and electrical characteristics.
The synthesis of 1,2-dichloro-4-(1,1-difluoropropyl)benzene typically involves multi-step organic reactions that require careful control of reaction conditions. Common synthetic routes include chlorination and alkylation reactions on pre-formed aromatic precursors. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce specific substituents with high regioselectivity.
In conclusion, 1,2-dichloro-4-(1,1-difluoropropyl)benzene (CAS No. 1889540-69-5) is a multifaceted compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with tailored biological activities. As research continues to uncover new methodologies for functionalizing halogenated aromatics, this compound is likely to remain at the forefront of chemical innovation.
1889540-69-5 (1,2-dichloro-4-(1,1-difluoropropyl)benzene) 関連製品
- 519158-45-3(1H-Indole-2-carboxylic acid, 6-hydroxy-3-methyl-, ethyl ester)
- 1214326-61-0(2-(difluoromethyl)-4-fluorophenol)
- 1780799-73-6(1-cyclopentyl-2-fluoroethan-1-ol)
- 1260799-99-2(3-(2,3-dimethoxyphenyl)azetidine)
- 2229509-12-8(2-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-amine)
- 2228630-87-1(3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid)
- 1697162-41-6(1-1-(2-cyclopropylethoxy)-2-iodoethyl-3-methylbenzene)
- 2229511-84-4(4-(4-fluoro-2-methoxyphenyl)-2-methylbutan-2-amine)
- 52410-74-9(Ethylene dimethanesulfonate)
- 761390-58-3((R)-1-(3-Fluorophenyl)ethanamine)




